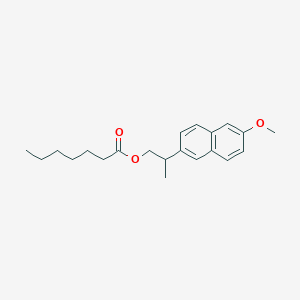
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester is an organic compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . This compound is typically a colorless to pale yellow oily liquid . It is known for its unique chemical structure, which includes a heptanoic acid esterified with a 2-(6-methoxy-2-naphthalenyl)propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester typically involves the esterification of heptanoic acid with 2-(6-methoxy-2-naphthalenyl)propanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Heptanoic acid and 2-(6-methoxy-2-naphthalenyl)propanoic acid.
Reduction: 2-(6-methoxy-2-naphthalenyl)propanol and heptanol.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets to exert their effects. The methoxy group on the naphthalene ring may also play a role in modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid, 2-propyl-, methyl ester: Similar in structure but lacks the naphthalene ring.
Heptanoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the 2-(6-methoxy-2-naphthalenyl)propyl group.
Uniqueness
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester is unique due to the presence of the 6-methoxy-2-naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other heptanoic acid esters and contributes to its specific applications and activities .
Propriétés
Formule moléculaire |
C21H28O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(6-methoxynaphthalen-2-yl)propyl heptanoate |
InChI |
InChI=1S/C21H28O3/c1-4-5-6-7-8-21(22)24-15-16(2)17-9-10-19-14-20(23-3)12-11-18(19)13-17/h9-14,16H,4-8,15H2,1-3H3 |
Clé InChI |
YSHXCTAWYAXTDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OCC(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)
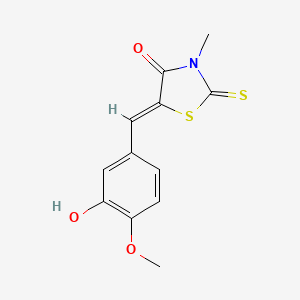

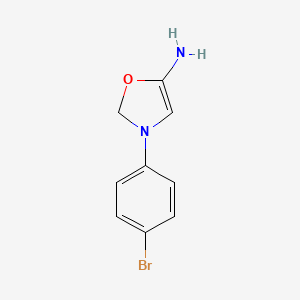

![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)

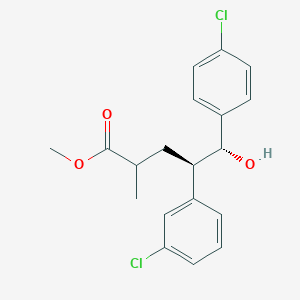
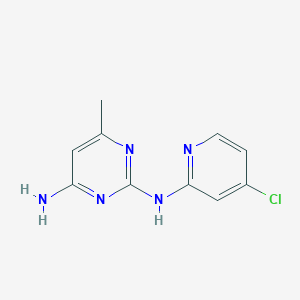
![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)
![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)
